Cas no 764724-19-8 (propan-2-yl 3-amino-2-methylpropanoate)

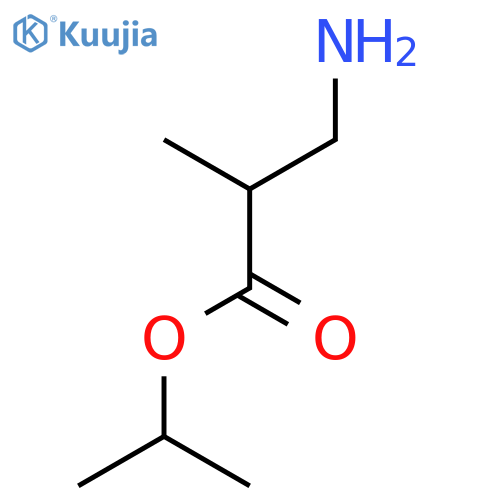

764724-19-8 structure

商品名:propan-2-yl 3-amino-2-methylpropanoate

propan-2-yl 3-amino-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 3-amino-2-methyl-, 1-methylethyl ester

- propan-2-yl 3-amino-2-methylpropanoate

- EN300-147417

- CHEMBL4575766

- AKOS011964365

- propan-2-yl3-amino-2-methylpropanoate

- SCHEMBL6437107

- 764724-19-8

-

- インチ: InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3

- InChIKey: WMNMBLUPPHBHTD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 145.11

- どういたいしつりょう: 145.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.5

propan-2-yl 3-amino-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147417-0.1g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 0.1g |

$767.0 | 2023-06-08 | ||

| Enamine | EN300-147417-0.25g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 0.25g |

$801.0 | 2023-06-08 | ||

| Enamine | EN300-147417-5.0g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 5g |

$2525.0 | 2023-06-08 | ||

| Ambeed | A1043390-1g |

Propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 95% | 1g |

$627.0 | 2024-04-17 | |

| Enamine | EN300-147417-50mg |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 50mg |

$732.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040835-100mg |

Isopropyl 3-amino-2-methylpropanoate |

764724-19-8 | 97% | 100mg |

¥10768.00 | 2024-07-28 | |

| Enamine | EN300-147417-1.0g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 1g |

$871.0 | 2023-06-08 | ||

| Enamine | EN300-147417-2.5g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 2.5g |

$1707.0 | 2023-06-08 | ||

| Enamine | EN300-147417-0.5g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 0.5g |

$836.0 | 2023-06-08 | ||

| Enamine | EN300-147417-10.0g |

propan-2-yl 3-amino-2-methylpropanoate |

764724-19-8 | 10g |

$3746.0 | 2023-06-08 |

propan-2-yl 3-amino-2-methylpropanoate 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

764724-19-8 (propan-2-yl 3-amino-2-methylpropanoate) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:764724-19-8)propan-2-yl 3-amino-2-methylpropanoate

清らかである:99%

はかる:1g

価格 ($):564.0